ITF5924

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

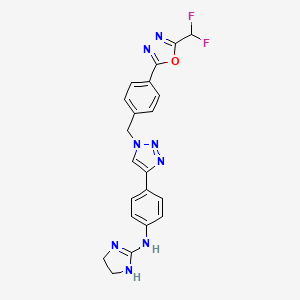

Formule moléculaire |

C21H18F2N8O |

|---|---|

Poids moléculaire |

436.4 g/mol |

Nom IUPAC |

N-[4-[1-[[4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]methyl]triazol-4-yl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C21H18F2N8O/c22-18(23)20-29-28-19(32-20)15-3-1-13(2-4-15)11-31-12-17(27-30-31)14-5-7-16(8-6-14)26-21-24-9-10-25-21/h1-8,12,18H,9-11H2,(H2,24,25,26) |

Clé InChI |

TYHUIOMFTMEPGK-UHFFFAOYSA-N |

SMILES canonique |

C1CN=C(N1)NC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C5=NN=C(O5)C(F)F |

Origine du produit |

United States |

Foundational & Exploratory

ITF5924: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, which predominantly act on histone proteins to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and Hsp90. By deacetylating these substrates, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction. The dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has positioned HDAC6 as a promising therapeutic target for the development of novel drugs.

This compound belongs to a class of compounds characterized by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This chemical feature is central to its mechanism of action, acting as a slow-binding substrate analog that undergoes an enzyme-catalyzed ring-opening reaction within the active site of HDAC6. This leads to the formation of a tight and long-lived enzyme-inhibitor complex, resulting in potent and sustained inhibition of the enzyme's activity.

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals involved in drug development.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| HDAC6 IC50 | 7.7 nM | [1] |

Note: Further quantitative data on the cellular activity of this compound in specific cancer cell lines and in vivo efficacy studies are not yet publicly available in comprehensive tables. The provided IC50 value represents its direct enzymatic inhibition.

Discovery and Development Workflow

The discovery of a selective HDAC6 inhibitor like this compound typically follows a structured workflow designed to identify, optimize, and validate a lead candidate for preclinical development.

Synthesis Pathway

The synthesis of this compound involves the construction of the core difluoromethyl-1,3,4-oxadiazole heterocyclic ring system. While a specific, detailed protocol for this compound is proprietary, a representative synthesis for a closely related 2,5-disubstituted-1,3,4-oxadiazole is presented below. This pathway illustrates the key chemical transformations involved in forming the central oxadiazole ring.

The general synthesis involves the conversion of a starting carboxylic acid to an acid hydrazide, which is then cyclized with another carboxylic acid derivative in the presence of a dehydrating agent to form the 1,3,4-oxadiazole (B1194373) ring.

Experimental Protocols

Representative Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole

This protocol describes a general method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which is the core structure of this compound.

Step 1: Synthesis of Pyridine-2-carbohydrazide

-

To a solution of methyl pyridine-2-carboxylate (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether and dry to obtain pyridine-2-carbohydrazide.

Step 2: Synthesis of 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine

-

To a solution of pyridine-2-carbohydrazide (1.0 eq) in a suitable solvent such as toluene (B28343) or dioxane, add difluoroacetic anhydride (1.2 eq).

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl3) or triphenylphosphine (B44618) (PPh3) with a halogenating agent (e.g., CCl4), to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine.

HDAC6 Inhibition Assay Protocol (Fluorogenic)

This assay is used to determine the in vitro potency of this compound against HDAC6.

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC6 Enzyme: Recombinant human HDAC6 diluted in assay buffer.

-

Substrate: Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.

-

Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.

-

Developer Solution: A solution containing a trypsin-like protease and a stop solution (e.g., Trichostatin A).

-

-

Assay Procedure:

-

Add 25 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well black plate.

-

Add 50 µL of the HDAC6 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Cell Culture:

-

Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the drug concentration and determine the IC50 value.

-

Signaling Pathway

This compound exerts its biological effects by selectively inhibiting HDAC6, which leads to the hyperacetylation of its downstream substrates. The primary and most well-characterized substrate of HDAC6 is α-tubulin. Increased acetylation of α-tubulin affects microtubule dynamics and stability, which in turn impacts various cellular processes, including cell migration and protein trafficking. Another key substrate of HDAC6 is the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.

References

Early In Vitro Studies of ITF5924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF5924, also known as Givinostat, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Early in vitro studies have been instrumental in elucidating its mechanism of action and therapeutic potential, particularly its anti-inflammatory and epigenetic modulatory effects. This technical guide provides a comprehensive overview of the core in vitro findings, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core In Vitro Activities of this compound

This compound exhibits a range of biological activities in vitro, primarily stemming from its potent inhibition of HDAC6. These activities include direct enzyme inhibition, modulation of inflammatory responses, and effects on cellular protein acetylation.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of this compound.

Table 1: HDAC6 Inhibition

| Parameter | Value | Reference |

| IC₅₀ | 7.7 nM | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC₅₀ | Reference |

| TNF-α | 10 - 22 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |

| IL-1β | 12.5 - 25 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |

| IFN-γ | 25 nM | The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC (nih.gov) |

Table 3: Effect on α-Tubulin Acetylation

| Cell Type | This compound Concentration | Observation | Reference |

| Fibroblasts | 10 µM | Increased α-tubulin acetylation | [2] |

Key Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of several key signaling pathways, primarily through its inhibition of HDACs.

HDAC6 Inhibition and Substrate Acetylation

This compound directly inhibits the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates, including α-tubulin and histones. This is a primary mechanism underlying its cellular effects.

Modulation of Inflammatory Signaling Pathways

HDAC inhibitors, including this compound, have been shown to modulate inflammatory signaling cascades such as the NF-κB pathway. By preventing the deacetylation of key regulatory proteins, this compound can suppress the transcription of pro-inflammatory genes.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro experiments cited in this guide. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

HDAC Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting HDAC6 activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease)

-

This compound

-

DMSO

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the fluorogenic HDAC substrate to all wells.

-

Initiate the reaction by adding recombinant HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cytokine Production Assay in Human PBMCs

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO

-

ELISA kits for human TNF-α, IL-1β, and IFN-γ

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well in RPMI-1640 medium.

-

Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO).

-

Incubate the cells with this compound for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 10 ng/mL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the supernatants.

-

Measure the concentration of TNF-α, IL-1β, and IFN-γ in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC₅₀ values.

Western Blot for α-Tubulin Acetylation

Objective: To assess the effect of this compound on the acetylation of α-tubulin in a cellular context.

Materials:

-

Cell line of interest (e.g., human fibroblasts)

-

Appropriate cell culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Conclusion

The early in vitro studies of this compound have provided a solid foundation for understanding its molecular mechanism of action as a potent and selective HDAC6 inhibitor. The data clearly demonstrate its ability to modulate histone and non-histone protein acetylation, leading to significant anti-inflammatory effects. The detailed protocols and pathway visualizations presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and other HDAC inhibitors. Further in vitro and in vivo studies will continue to build upon this knowledge to fully realize the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Identification and Validation of ITF5924's Target Protein: Histone Deacetylase 6 (HDAC6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITF5924 is a potent and exceptionally selective small molecule inhibitor targeting Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase predominantly located in the cytoplasm. This technical guide provides a comprehensive overview of the identification and validation of HDAC6 as the primary target of this compound. It details the methodologies for key validation experiments, presents quantitative data on the inhibitor's potency and selectivity, and illustrates the critical signaling pathways modulated by HDAC6. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of HDAC6 inhibition and the therapeutic potential of compounds like this compound.

Introduction to this compound and its Target, HDAC6

This compound is a novel investigational compound characterized by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This structural feature confers a unique mechanism of action, acting as a slow-binding substrate analog for its target enzyme. Through a catalyzed ring-opening reaction within the enzyme's active site, this compound forms a durable and tightly bound complex with its target, leading to sustained inhibition.[1][2]

The primary molecular target of this compound has been identified as Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the histone deacetylase family, with two catalytic domains and a primary localization in the cytoplasm. Its substrate repertoire extends beyond histones to include key cytoplasmic proteins such as α-tubulin, cortactin, and the heat shock protein 90 (HSP90).[3][4] Through the deacetylation of these substrates, HDAC6 plays a pivotal role in a variety of cellular processes, including microtubule dynamics, cell motility, protein quality control, and the regulation of major signaling pathways.[2][3][4]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity over other related proteins. This compound has demonstrated exceptional potency and selectivity for HDAC6.

| Parameter | Value | Reference |

| Target Protein | Histone Deacetylase 6 (HDAC6) | [1] |

| IC50 for HDAC6 | 7.7 nM | [1] |

| Selectivity | >104-fold over all other HDAC subtypes | [1] |

Target Validation: Experimental Protocols

The validation of HDAC6 as the direct target of this compound and the characterization of the inhibitor's cellular effects require a suite of robust experimental assays. The following sections provide detailed protocols for these key experiments.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.[5][6][7]

Experimental Workflow for CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a relevant cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating and Lysis:

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.[2]

-

Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[8]

-

-

Separation and Analysis:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Normalize the protein concentration of all samples.

-

Analyze the soluble fractions by Western blot using an anti-HDAC6 antibody.

-

Quantify the band intensities and plot the percentage of soluble HDAC6 against the temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

-

Enzymatic Activity: In Vitro HDAC6 Assay

This assay directly measures the enzymatic activity of purified HDAC6 and the inhibitory effect of this compound. Fluorogenic assays are commonly used for this purpose.[9]

Experimental Workflow for In Vitro HDAC6 Assay

Caption: Workflow for an in vitro fluorogenic HDAC6 activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer.

-

Dilute purified recombinant HDAC6 enzyme to the working concentration in assay buffer.

-

Prepare the fluorogenic HDAC6 substrate and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. No. 50006).[9]

-

-

Assay Procedure:

-

To the wells of a microplate, add the diluted HDAC6 enzyme.

-

Add the this compound dilutions or vehicle control.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for a further 15 minutes at room temperature.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Downstream Target Modulation: Western Blot for Tubulin Acetylation

A hallmark of HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin.[4][10] Western blotting is the standard method to quantify this effect.

Experimental Workflow for Tubulin Acetylation Western Blot

Caption: Workflow for Western blot analysis of tubulin acetylation.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin and total α-tubulin. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated-α-tubulin signal to the total α-tubulin signal and the loading control to determine the fold-change in acetylation upon this compound treatment.

-

Identification of Interacting Partners: Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that form complexes with HDAC6, providing insights into its broader cellular functions and how these interactions might be affected by this compound.[4][5]

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-immunoprecipitation of HDAC6.

Detailed Protocol:

-

Cell Lysis:

-

Lyse cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to maintain protein-protein interactions.[12]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-HDAC6 antibody or a non-specific IgG control antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli buffer for analysis by SDS-PAGE.

-

-

Analysis:

-

Analyze the eluted proteins by Western blot to confirm the pull-down of HDAC6 and to probe for known or suspected interacting partners.

-

For the discovery of novel interacting partners, the eluate can be analyzed by mass spectrometry.

-

HDAC6 Signaling Pathways

HDAC6's cytoplasmic localization and its deacetylation of non-histone proteins place it at the crossroads of several critical signaling pathways. Inhibition of HDAC6 by this compound is expected to modulate these pathways, leading to its therapeutic effects.

HDAC6-Modulated Signaling Pathways

Caption: Key signaling pathways regulated by HDAC6.

-

Microtubule Dynamics: HDAC6 deacetylates α-tubulin, which is associated with less stable microtubules and increased cell motility. Inhibition by this compound leads to tubulin hyperacetylation, resulting in more stable microtubules and reduced cell migration and invasion.[3][4][10]

-

Protein Homeostasis (HSP90): HDAC6 deacetylates and regulates the chaperone activity of HSP90. Inhibiting HDAC6 impairs HSP90 function, leading to the degradation of HSP90 client proteins, many of which are oncoproteins like AKT and Raf.[4]

-

PI3K/AKT Pathway: HDAC6 can influence the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] The modulation can occur through direct interaction with AKT or indirectly via HSP90.

-

Wnt/β-catenin Pathway: HDAC6 is reported to be necessary for the nuclear localization of β-catenin in response to growth factor signaling, a key step in the activation of Wnt target genes.[1][3]

-

NF-κB Pathway: HDAC6 can deacetylate and stabilize the p65 subunit of NF-κB, promoting its nuclear translocation and the transcription of pro-inflammatory and survival genes.

Conclusion

The identification and validation of HDAC6 as the primary target of this compound are supported by robust biochemical and cellular data. The compound's high potency and selectivity, coupled with its clear impact on the acetylation of the key HDAC6 substrate α-tubulin, confirm its mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the biological consequences of HDAC6 inhibition with this compound and to explore its therapeutic potential in various disease contexts, including cancer and neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. The Database of Quantitative Cellular Signaling: management and analysis of chemical kinetic models of signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

The Biological Activity of ITF5924: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective HDAC6 Inhibitor

ITF5924 has emerged as a significant compound in the landscape of epigenetic modulators, demonstrating high potency and selectivity as a histone deacetylase 6 (HDAC6) inhibitor. This technical guide provides a comprehensive overview of the biological activity of this compound, synthesizing available data on its mechanism of action, preclinical efficacy, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, neurodegenerative diseases, and inflammatory disorders where HDAC6 is a key therapeutic target.

Mechanism of Action: Selective Inhibition of HDAC6

This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily localizes in the cytoplasm and acts on non-histone protein substrates. The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear class I HDACs, is a key feature that potentially translates to a wider therapeutic window and reduced side effects compared to pan-HDAC inhibitors.

The mechanism of action of this compound involves its interaction with the catalytic domain of HDAC6. It is characterized as a slow-binding substrate analog. This interaction is facilitated by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety within the structure of this compound, which undergoes an enzyme-catalyzed ring-opening reaction, leading to the formation of a tight and long-lived enzyme-inhibitor complex.

The primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its key substrate, α-tubulin. This post-translational modification is crucial for microtubule stability and function, impacting cellular processes such as cell motility, intracellular transport, and cell division.

Preclinical Biological Activity

While extensive quantitative data for this compound in the public domain is still emerging, preliminary studies and comparative analyses with other HDAC6 inhibitors highlight its significant biological activity.

In Vitro Activity

Enzymatic Inhibition: this compound exhibits potent inhibition of HDAC6 with a reported IC50 of 7.7 nM .[1] This high potency, coupled with its selectivity, underscores its potential as a chemical probe and therapeutic candidate.

Data on In Vitro Efficacy of this compound is currently limited in publicly accessible literature. The following table is a representative structure for presenting such data once it becomes available.

| Cell Line | Cancer Type | IC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

In Vivo Activity

Pharmacokinetics: Studies on related difluoromethyl-1,3,4-oxadiazole-containing HDAC6 inhibitors have suggested favorable pharmacokinetic properties, including high oral bioavailability and low in vivo clearance. Specific pharmacokinetic parameters for this compound in animal models are not yet widely published.

Antitumor Efficacy: In vivo studies are crucial to validate the therapeutic potential of this compound. While specific data on tumor growth inhibition by this compound is not readily available, the known roles of HDAC6 in cancer progression suggest that its inhibition would likely lead to reduced tumor growth and metastasis. HDAC6 is implicated in promoting cancer cell survival, proliferation, and invasion.[2]

Data on In Vivo Efficacy of this compound is currently limited in publicly accessible literature. The following table is a representative structure for presenting such data once it becomes available.

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Key Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways regulated by HDAC6.

Caption: Overview of key signaling pathways modulated by HDAC6 inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of HDAC6 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Acetylated Tubulin

This method is used to quantify the level of α-tubulin acetylation, a direct pharmacodynamic marker of HDAC6 inhibition.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the acetylated tubulin signal to total α-tubulin or a loading control like GAPDH.

Caption: A typical workflow for detecting acetylated tubulin via Western blot.

In Vivo Xenograft Tumor Model

This model is used to assess the antitumor efficacy of this compound in a living organism.

Protocol:

-

Implant human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., orally or intraperitoneally) at various doses and schedules. The vehicle used for control animals should be identical to that used for this compound.

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: The workflow for assessing apoptosis using Annexin V and PI staining.

Conclusion

This compound is a potent and selective HDAC6 inhibitor with a promising preclinical profile. Its mechanism of action, centered on the specific inhibition of HDAC6 and subsequent hyperacetylation of α-tubulin, provides a strong rationale for its development in oncology and other indications. While more comprehensive quantitative data on its biological activity is needed to fully delineate its therapeutic potential, the available information and the established roles of HDAC6 in disease position this compound as a valuable tool for research and a compelling candidate for further drug development. This guide provides a foundational understanding of its biological activity and the experimental approaches necessary for its continued investigation.

References

The Role of ITF5924 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm and acts on non-histone protein substrates.[1][2] With an IC50 of 7.7 nM, this compound exhibits over 10,000-fold selectivity for HDAC6 over all other HDAC subtypes.[1] Its unique mechanism as a slow-binding substrate analog, featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety that undergoes an enzyme-catalyzed ring-opening reaction, results in a tight and long-lived enzyme-inhibitor complex.[1][2] This high potency and selectivity make this compound a valuable tool for elucidating the specific roles of HDAC6 in various cellular signaling pathways and a promising candidate for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of the core functions of this compound, its impact on key signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound's primary mechanism of action is the specific and potent inhibition of the deacetylase activity of HDAC6.[1] HDAC6 is a unique member of the HDAC family, possessing two catalytic domains and a C-terminal zinc finger domain that binds ubiquitin. Its substrates are predominantly cytoplasmic proteins rather than core histones.

The key innovation in this compound's design is the incorporation of a difluoromethyl-1,3,4-oxadiazole (DFMO) group.[1] This moiety acts as a substrate analog that, upon entering the HDAC6 active site, undergoes an enzyme-catalyzed hydrolysis. This process leads to the formation of a stable, long-lived complex with the enzyme, effectively blocking its catalytic activity.[1]

Impact on Cellular Signaling Pathways

By inhibiting HDAC6, this compound modulates several critical cellular signaling pathways, primarily through increasing the acetylation of key HDAC6 substrates.

Regulation of Microtubule Dynamics via α-Tubulin Acetylation

One of the most well-characterized substrates of HDAC6 is α-tubulin. Acetylation of α-tubulin on lysine-40 is a key post-translational modification that influences microtubule stability and function. HDAC6 removes this acetyl group, and its inhibition by this compound leads to hyperacetylation of α-tubulin. This increased acetylation is associated with enhanced microtubule stability and flexibility, which in turn affects intracellular transport, cell migration, and cell division.

Modulation of the Hsp90 Chaperone Machinery

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation of Hsp90 is required for its full chaperone activity. Inhibition of HDAC6 by this compound results in Hsp90 hyperacetylation, which impairs its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including key signaling molecules like Akt and Raf-1, thereby inhibiting pro-survival and proliferative signaling pathways in cancer cells.

Regulation of Protein Degradation and Aggresome Formation

HDAC6 plays a crucial role in the cellular response to misfolded protein stress. It facilitates the collection of ubiquitinated misfolded proteins into a perinuclear inclusion body called the aggresome, a process dependent on the microtubule network. By inhibiting HDAC6, this compound can modulate this process. The hyperacetylation of tubulin may enhance the efficiency of microtubule-based transport of protein aggregates to the aggresome. This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation.

Quantitative Data

| Parameter | Value | Reference |

| This compound IC50 (HDAC6) | 7.7 nM | [1] |

| Selectivity | >10,000-fold for HDAC6 over other HDAC subtypes | [1] |

Experimental Protocols

HDAC6 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of this compound on HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add 50 µL of HDAC6 enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the HDAC6 fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Western Blot for Acetylated α-Tubulin

This protocol allows for the detection of changes in α-tubulin acetylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.

Cell Viability Assay (MTT or MTS)

This assay measures the effect of this compound on the viability and proliferation of cancer or other cell lines.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a highly specific and potent research tool for investigating the cellular functions of HDAC6. Its unique mechanism of action provides sustained inhibition, allowing for clear dissection of HDAC6-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on microtubule dynamics, protein chaperone machinery, and cell viability. Further research utilizing this selective inhibitor will undoubtedly continue to unravel the complex roles of HDAC6 in health and disease, paving the way for novel therapeutic strategies.

References

Foundational Literature Review of ITF5924: A Selective HDAC6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a foundational technical overview of ITF5924, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). It details the compound's mechanism of action, presents available quantitative data on its potency and selectivity, and places it within the broader context of HDAC inhibitor development.

Introduction to this compound

This compound is a novel small molecule identified as a potent and exceptionally selective inhibitor of HDAC6.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isotypes, this compound's specificity for HDAC6 suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile. Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histone and non-histone proteins.[2][3] The isoform-selective inhibition of HDAC6 is an area of significant interest for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.

Core Profile of this compound

Mechanism of Action

This compound's mechanism is distinguished by its unique chemical moiety and its interaction with the target enzyme. It contains a difluoromethyl-1,3,4-oxadiazole (DFMO) group which acts as a slow-binding substrate analog for HDAC6.[1] Upon entering the active site of the enzyme, this compound undergoes an enzyme-catalyzed ring-opening reaction. This process results in the formation of a tightly bound, long-lived enzyme-inhibitor complex, effectively and durably inhibiting the enzyme's activity.[1]

Caption: Mechanism of this compound as a slow-binding inhibitor of HDAC6.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for HDAC6 and remarkable selectivity over other HDAC isotypes. This selectivity is a key characteristic that differentiates it from many other HDAC inhibitors.

| Parameter | Value | Target | Notes |

| IC₅₀ | 7.7 nM | HDAC6 | The half maximal inhibitory concentration, indicating high potency.[1] |

| Selectivity | >104-fold | HDAC6 vs. other HDAC subtypes | Demonstrates high specificity for the target enzyme.[1] |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the determination of IC₅₀ values for HDAC inhibitors like this compound typically involves the following general steps:

-

Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme is purified. A fluorogenic substrate specific to HDAC6 is prepared in an assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Enzymatic Reaction: The HDAC6 enzyme is incubated with the various concentrations of this compound before the addition of the substrate to initiate the reaction. A control reaction without the inhibitor is also run.

-

Signal Detection: The reaction mixture is incubated, and then a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Broader Context: Givinostat (ITF2357) as a Case Study

To understand the potential trajectory of an Italfarmaco-developed HDAC inhibitor, it is informative to review Givinostat (also known as ITF2357), another compound from the same company that has reached clinical application.[4][5]

Note: Givinostat is a distinct molecule from this compound and is a pan-HDAC inhibitor, not a selective one.

-

Mechanism: Givinostat inhibits Class I and Class II HDACs, leading to broad effects on gene expression.[4][5] It also reduces the production of pro-inflammatory cytokines such as TNF, IL-1α/β, and IL-6.[2][4][5]

-

Clinical Application: Givinostat (brand name Duvyzat) is approved for the treatment of Duchenne muscular dystrophy (DMD).[5][6] Its therapeutic effect in DMD is believed to stem from its ability to reduce inflammation and muscle degeneration.[2][5]

-

Development Pathway: Discovered by Italfarmaco, Givinostat (as ITF2357) underwent numerous Phase I and II clinical trials for conditions ranging from myeloproliferative diseases to juvenile arthritis before its successful Phase III trial and subsequent approval for DMD.[3][4][5]

Caption: Simplified signaling pathway for the pan-HDAC inhibitor Givinostat.

Conclusion

This compound is a promising preclinical compound characterized by its high potency and exceptional selectivity for HDAC6. Its unique slow-binding mechanism may offer advantages in terms of duration of action and targeted efficacy. While public data on this compound is currently limited, the clinical success of related compounds like Givinostat underscores the therapeutic potential of modulating HDAC activity. Further research and publication will be necessary to fully elucidate the therapeutic possibilities of this selective HDAC6 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]

- 3. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (Givinostat) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Givinostat - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for ITF5924 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ITF5924, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle, and protein acetylation are provided, along with a summary of its mechanism of action and expected outcomes.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its substrates are predominantly non-histone proteins, including α-tubulin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function. This disruption of microtubule dynamics can interfere with key cellular processes such as cell migration, protein trafficking, and cell division, making HDAC6 an attractive target for cancer therapy. This compound operates as a slow-binding substrate analog, forming a long-lived complex with the HDAC6 enzyme.[1]

Mechanism of Action

This compound selectively binds to the active site of HDAC6, preventing it from deacetylating its target proteins. The primary and most well-characterized downstream effect of HDAC6 inhibition is the accumulation of acetylated α-tubulin. This modification is crucial for microtubule stability and dynamics. The inhibition of HDAC6 by this compound can lead to a cascade of cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to a reduction in cancer cell proliferation.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on various cancer cell lines. Note: The following data is representative and may vary depending on the specific experimental conditions and cell line used.

Table 1: Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HTB-26 | Breast Cancer | Data not available |

| PC-3 | Pancreatic Cancer | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period.

Table 2: Apoptosis Induction

| Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | e.g., 100 | Data not available |

| HCT116 | e.g., 100 | Data not available |

% Apoptotic Cells represents the percentage of cells positive for Annexin V staining after 48 hours of treatment.

Table 3: Cell Cycle Analysis

| Cell Line | This compound Conc. (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | e.g., 100 | Data not available | Data not available | Data not available |

| HCT116 | e.g., 100 | Data not available | Data not available | Data not available |

% Cells in each phase of the cell cycle after 24 hours of treatment.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (specific to the cell line)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other sterile labware

Protocol:

-

Culture the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells as needed to maintain them in the exponential growth phase.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.

-

Seed the cells into the appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and cell cycle) at a predetermined density to ensure they are in the exponential growth phase during the treatment period. Allow the cells to adhere overnight.

-

Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with the specific assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.[2][3][4]

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After the desired treatment period (e.g., 48 hours), collect both the floating and adherent cells.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.[5][6][7]

Materials:

-

Cells treated with this compound in a 6-well plate

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Following treatment (e.g., 24 hours), harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Western Blot for α-Tubulin Acetylation

This protocol is to detect the increase in acetylated α-tubulin following this compound treatment.[1][8]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold change in acetylation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 5. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Pharmacologically increasing microtubule acetylation corrects stress-exacerbated effects of organophosphates on neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubulin Acetylation and Histone Deacetylase 6 Activity in the Lung under Cyclic Load - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ITF5924 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins, including α-tubulin and cortactin. Through its enzymatic activity, HDAC6 plays a crucial role in regulating various cellular processes such as cell migration, protein degradation, and microtubule dynamics. Dysregulation of HDAC6 has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical mouse models, with a focus on oncology applications. The protocols outlined below are based on established practices for in vivo studies with small molecule inhibitors and may require optimization for specific experimental contexts.

Mechanism of Action and Signaling Pathway

This compound functions as a slow-binding substrate analog, forming a long-lived and tight complex with the HDAC6 enzyme. This selective inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin. The increased acetylation of α-tubulin affects microtubule stability and dynamics, which can, in turn, impact cell motility, intracellular transport, and cell division.

Furthermore, HDAC6 is involved in the HSP90 chaperone machinery, which is critical for the stability and function of numerous client proteins, many of which are oncoproteins. By inhibiting HDAC6, this compound can disrupt the HSP90 chaperone function, leading to the degradation of client proteins and subsequent anti-tumor effects. HDAC6 has also been shown to influence signaling pathways such as the PI3K-AKT-GSK3 and Toll-like receptor (TLR) pathways.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

Data Presentation

Disclaimer: To date, specific quantitative preclinical data for this compound in mouse models of multiple myeloma or neuroblastoma are not publicly available. The following tables are provided as templates and contain hypothetical data based on typical outcomes observed with other HDAC6 inhibitors in similar oncology models. Researchers should generate their own data to populate these tables.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - |

| This compound | 10 | Daily, p.o. | 950 ± 180 | 36.7 |

| This compound | 25 | Daily, p.o. | 600 ± 120 | 60.0 |

| This compound | 50 | Daily, p.o. | 350 ± 90 | 76.7 |

Table 2: Hypothetical In Vivo Efficacy of this compound in a Neuroblastoma Orthotopic Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Median Survival (%) |

| Vehicle Control | - | Daily, p.o. | 30 | - |

| This compound | 25 | Daily, p.o. | 45 | 50 |

| This compound | 50 | Daily, p.o. | 58 | 93.3 |

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Studies

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Protocol 2: Preparation and Oral Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Gavage needles (20-22 gauge, flexible tip)

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solution:

-

On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and average weight of the mice.

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of vehicle to achieve the desired final concentration. A typical dosing volume for oral gavage in mice is 10 mL/kg.

-

Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous suspension. If necessary, use a sonicator for a brief period to aid in dispersion.

-

Visually inspect the suspension for uniformity before administration.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the precise volume of the dosing solution to administer.

-

Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

-

Insert the gavage needle gently into the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Slowly administer the calculated volume of the this compound suspension.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any immediate adverse effects.

-

Protocol 3: Establishment of a Subcutaneous Xenograft Mouse Model

Materials:

-

Cancer cell line of interest (e.g., human multiple myeloma or neuroblastoma cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old

-

1 mL syringes with 27-gauge needles

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture the cancer cells in their recommended complete medium until they reach approximately 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

-

Centrifuge the cells and resuspend the pellet in a known volume of sterile, serum-free medium or PBS.

-

Perform a cell count and determine cell viability (should be >95%).

-

Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL). If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse according to your institution's approved protocol.

-

Wipe the injection site (typically the flank) with 70% ethanol.

-

Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension (typically 100-200 µL per mouse).

-

Gently lift the skin on the flank and inject the cell suspension subcutaneously.

-

Monitor the mice for recovery from anesthesia.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for tumor formation a few days after implantation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

Safety Precautions

-

Follow all institutional guidelines for animal care and use (IACUC).

-

Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.

Application Notes and Protocols for ITF5924: A Research Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF5924 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm.[1] With an in vitro IC50 of 7.7 nM, this compound demonstrates over 104-fold selectivity for HDAC6 compared to other HDAC subtypes.[1] Its unique mechanism involves acting as a slow-binding substrate analog. This compound contains a difluoromethyl-1,3,4-oxadiazole (DFMO) group that undergoes an enzyme-catalyzed ring-opening reaction, leading to a stable and long-lasting enzyme-inhibitor complex.[1] Preclinical data on related compounds suggest high oral bioavailability and low in vivo clearance, making it a promising candidate for further investigation. This document provides a detailed guide for the research use of this compound, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.

Mechanism of Action

HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Key targets of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). By removing acetyl groups from these proteins, HDAC6 influences microtubule dynamics, cell motility, and protein folding and stability.

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. For instance, the hyperacetylation of α-tubulin results in the stabilization of the microtubule network, which can impact cellular transport and signaling. This mechanism is central to the therapeutic potential of HDAC6 inhibitors in various diseases, including cancer and neurodegenerative disorders.

Signaling Pathway of HDAC6 Inhibition

Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and microtubule stabilization.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not publicly available, the following tables provide a summary of its in vitro potency and representative in vivo dosages for other selective HDAC6 inhibitors, which can serve as a starting point for experimental design.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (HDAC6) | 7.7 nM | [1] |

| Selectivity | >104-fold vs. other HDACs | [1] |

Table 2: Representative In Vivo Dosages of Selective HDAC6 Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Dosage | Administration Route | Reference |

| ACY-1215 | Multiple Myeloma Xenograft | 50 mg/kg | Oral gavage | |

| Ricolinostat | Breast Cancer Xenograft | 25 mg/kg | Intraperitoneal | |

| Tubastatin A | Neuroinflammation Model | 10 mg/kg | Intraperitoneal |

Note: The dosages listed above are for different chemical entities and should be used as a general reference. It is imperative to perform dose-range finding and toxicity studies for this compound in the specific animal model being used.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound or other selective HDAC6 inhibitors.

Protocol 1: In Vitro HDAC6 Activity Assay

This protocol is designed to determine the inhibitory activity of this compound on HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 25 µL of recombinant HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the fluorogenic HDAC6 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow for In Vitro HDAC6 Activity Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on HDAC6.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model